Butyl(chloro)dimethylsilane

Catalog No.
S749429
CAS No.
1000-50-6
M.F
C6H15ClSi
M. Wt
150.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl(chloro)dimethylsilane

CAS Number

1000-50-6

Product Name

Butyl(chloro)dimethylsilane

IUPAC Name

butyl-chloro-dimethylsilane

Molecular Formula

C6H15ClSi

Molecular Weight

150.72 g/mol

InChI

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3

InChI Key

MXOSTENCGSDMRE-UHFFFAOYSA-N

SMILES

CCCC[Si](C)(C)Cl

Canonical SMILES

CCCC[Si](C)(C)Cl

Butyl(chloro)dimethylsilane, also known as tert-Butyldimethylsilyl chloride or tert-Butyldimethylchlorosilane, is an organosilicon compound with the molecular formula C6_6H15_{15}ClSi. It is characterized by a bulky tert-butyl group and two dimethyl groups attached to silicon. This compound appears as a colorless or white solid and has a melting point of approximately 86-89 °C and a boiling point of around 125 °C. It is soluble in various organic solvents but reacts with water and alcohols, making it useful in organic synthesis as a protecting group for alcohols during

Butyl(chloro)dimethylsilane primarily undergoes reactions typical of chlorosilanes. One of its notable reactions involves the silylation of alcohols:

tert Butyldimethylsilyl chloride+ROHtert Butyldimethylsilyl ether+HCl\text{tert Butyldimethylsilyl chloride}+\text{ROH}\rightarrow \text{tert Butyldimethylsilyl ether}+\text{HCl}

This reaction occurs in the presence of a base, where the chlorosilane reacts with an alcohol to form a stable ether, releasing hydrochloric acid as a byproduct. The resulting tert-butyldimethylsilyl ethers exhibit slower hydrolysis compared to trimethylsilyl ethers, which enhances their stability during subsequent reactions .

The synthesis of butyl(chloro)dimethylsilane typically involves the reaction of tert-butanol with chlorodimethylsilane in the presence of a base such as imidazole:

  • Reagents: tert-Butanol, chlorodimethylsilane, imidazole.
  • Solvent: Dimethylformamide (DMF).
  • Procedure:
    • Mix tert-butanol and chlorodimethylsilane in DMF.
    • Add imidazole to catalyze the reaction.
    • Stir at room temperature until the reaction completes.

This method allows for high yields of tert-butyldimethylsilyl ethers from various alcohols .

Butyl(chloro)dimethylsilane is primarily used in organic synthesis as a protecting group for alcohols. Its applications include:

  • Silylation of Alcohols: Protecting hydroxyl groups during multi-step syntheses.
  • Synthesis of Organosilicon Compounds: Serving as an intermediate in the preparation of more complex silanes.
  • Chemical Research: Utilized in studies involving silicon-based materials and their properties .

Interaction studies involving butyl(chloro)dimethylsilane focus on its reactivity with various nucleophiles, particularly alcohols and amines. These interactions are crucial for understanding its role as a protecting group and its behavior in different chemical environments. The stability of the resulting silyl ethers under various conditions has been noted, indicating that they can withstand harsher reaction conditions compared to other silyl ethers .

Several compounds are structurally or functionally similar to butyl(chloro)dimethylsilane. Here are some notable examples:

Compound NameFormulaUnique Features
Trimethylsilyl chlorideC4_4H11_{11}ClSiSmaller size; more reactive; widely used for silylation.
tert-Butyldiphenylsilyl chlorideC18_{18}H21_{21}ClSiBulkier than butyl(chloro)dimethylsilane; used for sterically hindered substrates.
tert-Butyldimethylsilyl triflateC6_6H15_{15}F3_3O3_3SMore reactive; used for rapid silylation reactions.

Uniqueness: Butyl(chloro)dimethylsilane stands out due to its balance between steric bulk and reactivity. It provides enhanced stability compared to smaller silanes while still allowing for effective silylation reactions, making it particularly useful in complex organic syntheses where protection of functional groups is critical .

Boiling Point

139.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1000-50-6

General Manufacturing Information

Silane, butylchlorodimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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